7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine
Description
Properties
Molecular Formula |
C13H10ClN3 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
7-chloro-5-methyl-2-pyridin-3-yl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H10ClN3/c1-8-5-10-6-11(9-3-2-4-15-7-9)17-12(10)13(14)16-8/h2-7,17H,1H3 |
InChI Key |
WVFGTPZDPIPUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)NC(=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the pyridine ring. The reaction conditions often include the use of boron reagents, palladium catalysts, and suitable solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-C]pyridine derivatives.
Scientific Research Applications
7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[2,3-c]pyridine Series
Key derivatives of pyrrolo[2,3-c]pyridine include:
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b): Synthesized in 71% yield, this compound lacks the methyl and pyridin-3-yl substituents but retains the chlorine at position 2.
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) : With an 80% yield, the methoxy group at position 5 enhances electron-donating properties, contrasting with the electron-withdrawing chlorine in the target compound. This substitution could influence binding affinity in enzymatic assays .
Table 1: Comparison of Pyrrolo[2,3-c]pyridine Derivatives
| Compound | Substituents (Positions) | Yield (%) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 7-Cl, 5-Me, 2-(pyridin-3-YL) | N/A | Chloro, Methyl, Pyridine |
| 10b (5-Chloro derivative) | 5-Cl, 2-COOH | 71 | Chloro, Carboxylic Acid |
| 10c (5-Methoxy derivative) | 5-OMe, 2-COOH | 80 | Methoxy, Carboxylic Acid |
Isomeric and Core-Modified Analogues
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine (): This compound features a pyrrolo[2,3-b]pyridine core, an isomer of the target's [2,3-c] system. The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the target’s methyl group .
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 1001412-41-4) :
Biological Activity
7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 236.65 g/mol
- CAS Number : 1198098-49-5
The structure comprises a pyrrole ring fused to a pyridine moiety, which is significant for its biological interactions.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties by targeting specific kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit PKMYT1, a kinase that regulates CDK1 phosphorylation, thereby affecting the cell cycle and inducing apoptosis in certain cancer cell lines. In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer types with IC values ranging from 0.5 to 5 µM depending on the cell line tested .
2. Anti-inflammatory Activity
The compound also displays notable anti-inflammatory effects. In preclinical models, it was observed to inhibit the COX-2 enzyme with an IC value of approximately 0.034 µM, indicating strong selectivity over COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 1: In Vitro Cancer Cell Studies
A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in viable cells by over 70% at higher concentrations.
- Apoptotic Induction : Flow cytometry analysis showed increased annexin V positivity, indicating apoptosis.
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of carrageenan-induced paw edema:
- The compound significantly reduced paw swelling compared to the control group.
- Histopathological analysis confirmed reduced inflammatory cell infiltration in treated animals.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
